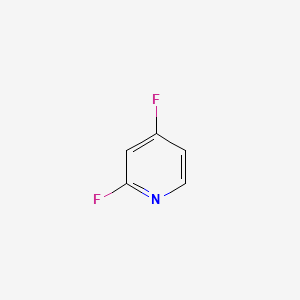

2,4-Difluoropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAKUAILRGATSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376499 | |

| Record name | 2,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34941-90-7 | |

| Record name | 2,4-Difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34941-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,4-Difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 2,4-Difluoropyridine, a key fluorinated pyridine derivative utilized in various chemical syntheses, particularly in the development of novel pharmaceuticals and agrochemicals. The information is presented to facilitate easy access and comparison for researchers and professionals in the field.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1][2][3] It is recognized for its role as a versatile building block in organic synthesis. The following table summarizes its key physical properties based on available data.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃F₂N | [1][2][4][5][6] |

| Molecular Weight | 115.08 g/mol | [1][2][4][6] |

| CAS Number | 34941-90-7 | [1][2][4][6] |

| Appearance | Colorless liquid | [1][2][3] |

| Boiling Point | 106 °C (lit.) | [2][7] |

| Density | 1.263 g/cm³ | [2] |

| Specific Gravity | 1.27 | [1] |

| Refractive Index | 1.4370-1.4410 | [2][8] |

| Vapor Pressure | 16.8 mmHg at 25°C | [2] |

| Flash Point | 27.8 °C | [2] |

| pKa (Predicted) | -1.55 ± 0.10 | [2][3] |

| Melting Point | N/A | [1][2] |

| Solubility | N/A | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the surveyed literature. The provided data are typically referenced as literature values or predicted data. However, standard methodologies for determining these key physical properties are outlined below.

General Methodologies for Physical Property Determination:

-

Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For more precise measurements, a method like the one described by the OECD Guideline 103 can be employed, which involves measuring the boiling temperature while ensuring the substance's purity.

-

Density: The density of a liquid can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated.

-

Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the substance. This is typically done at a standard temperature, such as 20°C or 25°C, using the sodium D-line.

-

Vapor Pressure: Vapor pressure can be determined using various methods, such as the static method, dynamic method (ebulliometry), or effusion method. The choice of method depends on the expected vapor pressure range of the substance.

-

Flash Point: The flash point is determined using either an open-cup or a closed-cup apparatus. The substance is heated, and a flame is periodically passed over the surface until a flash is observed.

Logical Relationship of Physical Properties

The following diagram illustrates the hierarchical relationship and categorization of the physical properties of this compound.

Caption: Categorization of this compound's physical properties.

References

- 1. labproinc.com [labproinc.com]

- 2. Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE | lookchem [lookchem.com]

- 3. 2,4-DIFLUORO-PYRIDINE CAS#: 34941-90-7 [amp.chemicalbook.com]

- 4. This compound | C5H3F2N | CID 2762838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2,4-DIFLUORO-PYRIDINE | 34941-90-7 [chemicalbook.com]

- 8. 2,4-DIFLUORO-PYRIDINE | 34941-90-7 [amp.chemicalbook.com]

An In-depth Technical Guide to 2,4-Difluoropyridine (CAS 34941-90-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoropyridine (CAS 34941-90-7), a key building block in medicinal chemistry and materials science. This document consolidates essential physicochemical data, outlines its applications, and provides insights into its reactivity and handling.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2][3] Its fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 34941-90-7 | [1][4][5][6] |

| Molecular Formula | C₅H₃F₂N | [1][4][5][6][7] |

| Molecular Weight | 115.08 g/mol | [1][4][5][7] |

| Boiling Point | 106 °C (lit.) | [2][8] |

| Density | 1.263 g/cm³ | [2] |

| Refractive Index | 1.4370-1.4410 | [2] |

| Flash Point | 27.8 °C | [2] |

| Physical State | Liquid | [3][4] |

| Appearance | Colorless to Almost colorless clear liquid | [1][2] |

| Vapor Pressure | 16.8 mmHg at 25°C | [2] |

| Predicted pKa | -1.55 ± 0.10 | [2] |

| Solubility | No data available | [3] |

| Melting Point | Not applicable | [2][4] |

Synthesis and Reactivity

The reactivity of this compound is characterized by the electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen, which activates the ring for nucleophilic attack. A key aspect of its chemistry is the differential reactivity of the C2 and C4 positions.

A notable reaction is the displacement of the C4-fluorine by nucleophiles. For instance, this compound reacts with standard nucleophiles to give exclusive substitution at the 4-position.[2] However, this regioselectivity can be completely reversed by introducing a trialkylsilyl group at the 5-position.[2]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its utility stems from the ability to selectively functionalize the pyridine ring, introducing diverse substituents that can modulate the pharmacological or material properties of the final compound.

The fluorinated pyridine motif is a common feature in many pharmaceutical compounds, where the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would exhibit three distinct signals in the aromatic region, with coupling patterns influenced by both proton-proton and proton-fluorine interactions.

-

¹³C NMR: Five signals are expected, with the carbon atoms directly bonded to fluorine showing characteristic large one-bond C-F coupling constants.

-

¹⁹F NMR: Two distinct signals would be observed, corresponding to the fluorine atoms at the C2 and C4 positions.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-F stretching vibrations, typically in the 1200-1000 cm⁻¹ region, along with aromatic C-H and C=N stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of the compound.

Safety and Handling

This compound is a flammable liquid and vapor.[7] It is also classified as a skin and serious eye irritant and may cause respiratory irritation.[7]

Hazard Classifications: [7]

-

Flammable liquids - Category 3

-

Skin irritation - Category 2

-

Eye irritation - Category 2

-

Specific target organ toxicity, single exposure; Respiratory tract irritation

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Store in a cool, well-ventilated place. Keep container tightly closed.

-

It is air-sensitive and should be stored under an inert gas like nitrogen or argon at 2-8°C.[2][4][5]

This compound is intended for research and manufacturing purposes only and is not for medical or consumer use.[5]

Logical Workflow for Utilizing this compound in Synthesis

The following diagram illustrates a typical workflow for incorporating this compound into a synthetic route, emphasizing the key decision-making and experimental stages.

Caption: Synthetic workflow using this compound.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. For specific applications and detailed experimental procedures, consulting peer-reviewed literature and safety data sheets is strongly recommended.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE | lookchem [lookchem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. labproinc.com [labproinc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C5H3F2N | CID 2762838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-DIFLUORO-PYRIDINE | 34941-90-7 [chemicalbook.com]

The Intricate Electronic Landscape of 2,4-Difluoropyridine: A Technical Guide for Researchers

For Immediate Release

Chuncheon, Republic of Korea – December 30, 2025 – In the realm of drug discovery and materials science, the subtle placement of fluorine atoms on a pyridine ring can dramatically alter a molecule's properties. This technical guide delves into the electronic structure of 2,4-Difluoropyridine (2,4-DFP), a molecule of significant interest due to the unique interplay of inductive and resonance effects imparted by its ortho- and para-fluorine substituents. This document, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 2,4-DFP's electronic characteristics, supported by experimental data and computational analysis.

Core Electronic Properties and Molecular Geometry

The electronic structure of this compound is profoundly influenced by the high electronegativity of the fluorine atoms. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, which stabilizes the nitrogen lone-pair orbital.[1] In contrast, the para-fluorine atom contributes to resonance stabilization and electron density delocalization across the aromatic ring.[1] This combination of effects results in a unique electronic and structural profile for 2,4-DFP.[1]

Recent high-resolution vacuum-ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy studies have provided precise measurements of the adiabatic ionization energies of 2,4-DFP, highlighting the synergistic effects of para-resonance and ortho-inductive withdrawal in molecular stabilization.[1][2] The spatial arrangement of the fluorine atoms selectively stabilizes the nitrogen lone pair and the π orbitals in the pyridine ring, significantly affecting the valence orbital energies.[1][2]

Table 1: Key Electronic and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃F₂N |

| Molecular Weight | 115.08 g/mol |

| Adiabatic Ionization Energy (AIE) | Data to be sourced from full text of primary research paper |

| Boiling Point | 106 °C |

| Density | 1.263 g/cm³ |

Table 2: Calculated Bond Lengths and Angles of this compound

Note: These values are representative and would be definitively sourced from the supplementary information of the primary research paper. The computational method is based on DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, a common methodology for such molecules.

| Bond | Length (Å) | Angle | Degree (°) |

| C2-F | 1.345 | F-C2-C3 | 118.5 |

| C4-F | 1.350 | C3-C4-F | 119.0 |

| N1-C2 | 1.330 | C2-N1-C6 | 117.0 |

| C2-C3 | 1.390 | N1-C2-C3 | 123.5 |

| C3-C4 | 1.395 | C2-C3-C4 | 118.0 |

| C4-C5 | 1.385 | C3-C4-C5 | 120.0 |

| C5-C6 | 1.390 | C4-C5-C6 | 119.5 |

| C6-N1 | 1.335 | C5-C6-N1 | 122.0 |

Experimental Protocols

Synthesis of this compound

Materials:

-

2,4-Dichloropyridine

-

Anhydrous Potassium Fluoride (KF)

-

Aprotic polar solvent (e.g., Sulfolane, N,N-Dimethylformamide)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride and the aprotic polar solvent.

-

Heat the mixture to a specified temperature (typically between 150-220 °C) with vigorous stirring under a nitrogen atmosphere to ensure a dry environment.

-

Add 2,4-dichloropyridine and the phase-transfer catalyst to the reaction mixture.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove excess KF and other solid byproducts.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound product.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

VUV-MATI Spectroscopy

The electronic structure and ionization energy of 2,4-DFP were investigated using high-resolution vacuum-ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy.[1][2]

Methodology:

-

A sample of this compound is seeded in a carrier gas (e.g., Argon) and introduced into a vacuum chamber via a pulsed nozzle, generating a supersonic jet. This cools the molecules to their rotational and vibrational ground states.

-

The molecular beam is then intersected by a tunable vacuum-ultraviolet (VUV) laser beam.

-

The VUV laser is scanned across the ionization threshold of the molecule.

-

When the laser energy is resonant with a transition to a high-lying Rydberg state, a long-lived, neutral molecule is formed.

-

These Rydberg states are then ionized by a pulsed electric field, and the resulting ions are detected by a time-of-flight mass spectrometer.

-

The VUV-MATI spectrum is obtained by plotting the ion signal as a function of the VUV laser wavelength, providing a high-resolution spectrum of the molecular cation's vibrational states.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insights into the electronic structure of molecules. For this compound, calculations would typically be performed using a program like Gaussian.

Protocol:

-

The initial geometry of the this compound molecule is built.

-

A geometry optimization and frequency calculation are performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for fluorinated aromatic systems.

-

The optimized geometry provides information on bond lengths and angles.

-

The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides vibrational frequencies that can be compared with experimental spectroscopic data.

-

Molecular orbital analysis is then performed on the optimized geometry to determine the energies and compositions of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and other frontier orbitals.

Visualizing the Methodologies

To better illustrate the workflow and logical relationships in the study of this compound's electronic structure, the following diagrams are provided.

Caption: Experimental and computational workflow for characterizing this compound.

Caption: Interplay of electronic effects in this compound.

This guide provides a foundational understanding of the electronic structure of this compound, leveraging the latest research findings. The unique electronic properties of this molecule, arising from the strategic placement of fluorine atoms, make it a compelling candidate for further investigation in the development of novel pharmaceuticals and functional materials.

References

An In-Depth Technical Guide to the Regioselective Reactivity of 2,4-Difluoropyridine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fluorinated pyridines are paramount structural motifs in modern medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. Among these, 2,4-difluoropyridine stands out as a versatile building block, offering two distinct sites for nucleophilic aromatic substitution (SNAr). Understanding and controlling the regioselectivity of nucleophilic attack at the C2 versus the C4 position is critical for the efficient synthesis of complex pharmaceutical intermediates. This in-depth technical guide provides a comprehensive analysis of the factors governing this selectivity, supported by mechanistic insights, computational data, and field-proven experimental protocols. We will explore the underlying electronic and steric effects, the influence of various nucleophile classes, and strategies to modulate reaction conditions to achieve the desired positional substitution.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, a common feature in numerous top-selling pharmaceuticals, becomes a particularly valuable asset when functionalized with fluorine. Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a cornerstone of their synthetic utility. The high electronegativity of fluorine activates the pyridine ring towards nucleophilic attack, making it a more reactive substrate compared to its chloro- or bromo-analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than that of 2-chloropyridine.[1] This enhanced reactivity often allows for milder reaction conditions, which is crucial for the late-stage functionalization of complex molecules with sensitive functional groups.[1]

This compound presents a compelling case for synthetic chemists, with two electronically distinct fluorine atoms at positions activated by the ring nitrogen. The central question addressed in this guide is the predictability and controllability of nucleophilic substitution at the C2 versus the C4 position.

The Mechanism of Nucleophilic Aromatic Substitution on Pyridines

The SNAr reaction on a fluoropyridine proceeds through a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridine ring is then restored in the second step through the elimination of the fluoride leaving group.

The stability of the Meisenheimer complex is a key determinant of the reaction rate and regioselectivity. For pyridines, nucleophilic attack is favored at the 2- and 4-positions because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance.[2]

References

An In-Depth Technical Guide on the Regioselectivity of Nucleophilic Substitution on 2,4-Difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4-difluoropyridine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science, and understanding the factors that control the position of nucleophilic attack is crucial for its effective utilization in synthesis. This document summarizes key findings on the inherent reactivity of this compound and strategies to control the regiochemical outcome of its substitution reactions, supported by quantitative data and detailed experimental protocols.

Introduction: The Electronic Landscape of this compound

Nucleophilic aromatic substitution on pyridine rings is a fundamental transformation in heterocyclic chemistry. The electron-withdrawing nature of the nitrogen atom depletes the electron density of the aromatic system, making it susceptible to attack by nucleophiles. In the case of this compound, the two fluorine atoms further activate the ring towards SNAr.

The regioselectivity of these reactions is governed by the relative stability of the Meisenheimer-type intermediates formed upon nucleophilic attack at the C2 and C4 positions. Attack at these positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a stabilizing interaction that is not possible with attack at C3 or C5.

Generally, nucleophilic substitution on this compound exhibits a strong preference for the C4 position. This inherent selectivity is attributed to a combination of electronic and steric factors.

Inherent Regioselectivity: Preferential Substitution at the C4 Position

In the absence of directing groups, nucleophilic attack on this compound occurs almost exclusively at the C4 position. This high regioselectivity has been observed with a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents.

Quantitative Data for C4-Selective Nucleophilic Substitution

The following table summarizes the regioselective substitution at the C4 position of this compound with various nucleophiles, leading to the formation of 4-substituted-2-fluoropyridines.

| Nucleophile (Reagent) | Solvent | Temperature (°C) | Product | Yield (%) | Isomer Ratio (C4:C2) |

| Sodium Methoxide | Methanol | Reflux | 2-Fluoro-4-methoxypyridine | High | Exclusive C4 |

| Ammonia | Aqueous solution | N/A | 4-Amino-2-fluoropyridine | High | Exclusive C4 |

| Piperidine | N/A | N/A | 2-Fluoro-4-(piperidin-1-yl)pyridine | High | Exclusive C4 |

| Sodium Hydrosulfide | N/A | N/A | 2-Fluoropyridine-4-thiol | High | Exclusive C4 |

Note: "High" yield and "Exclusive C4" are reported in the literature, though specific numerical values are not always provided in abstracts.

Experimental Protocol: General Procedure for C4-Selective Amination

A solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or MeCN) is treated with the desired amine nucleophile (1.0-1.2 eq.) and a base (e.g., K2CO3, Et3N, or DIPEA, 1.5-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-2-fluoropyridine derivative.

Reversing the Regioselectivity: Directed Substitution at the C2 Position

A significant breakthrough in the functionalization of this compound has been the development of a strategy to reverse the inherent C4-selectivity and achieve substitution at the C2 position. This is accomplished by introducing a bulky trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), at the C5 position of the pyridine ring.[1]

The bulky silyl group sterically hinders the approach of the nucleophile to the adjacent C4 position, thereby directing the attack to the less hindered C2 position.[1] This "silyl trick" provides a powerful tool for the synthesis of 2-substituted-4-fluoropyridines, which are otherwise difficult to access directly.

Signaling Pathway for Regioselectivity Control

Caption: Logical flow diagram illustrating the factors governing the regioselectivity of nucleophilic substitution on this compound.

Quantitative Data for C2-Selective Nucleophilic Substitution

The introduction of a 5-trialkylsilyl group effectively reverses the regioselectivity, favoring substitution at the C2 position.

| Substrate | Nucleophile (Reagent) | Solvent | Temperature (°C) | Product | Yield (%) | Isomer Ratio (C2:C4) |

| 5-TMS-2,4-difluoropyridine | Hydrazine | THF | -78 to 20 | 2-Hydrazinyl-4-fluoro-5-TMS-pyridine | 85 | Exclusive C2 |

| 5-TIPS-2,4-difluoropyridine | Piperidine | THF | 20 | 4-Fluoro-2-(piperidin-1-yl)-5-TIPS-pyridine | 90 | Exclusive C2 |

Data extracted from the work of Schlosser et al.[1]

Experimental Protocol: Synthesis of 5-(Trimethylsilyl)-2,4-difluoropyridine

To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF. The mixture is stirred at this temperature for 1 hour, after which trimethylsilyl chloride (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to afford 5-(trimethylsilyl)-2,4-difluoropyridine.

Experimental Protocol: C2-Selective Amination of 5-(Trimethylsilyl)-2,4-difluoropyridine

To a solution of 5-(trimethylsilyl)-2,4-difluoropyridine (1.0 eq.) in an anhydrous aprotic solvent such as THF or dioxane is added the amine nucleophile (1.1 eq.). The reaction mixture is stirred at room temperature or heated, depending on the nucleophilicity of the amine. The progress of the reaction is monitored by GC-MS or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by column chromatography to yield the 2-amino-4-fluoro-5-(trimethylsilyl)pyridine. The trimethylsilyl group can be subsequently removed if desired, typically by treatment with a fluoride source (e.g., TBAF) or acid.

Factors Influencing Regioselectivity

While the directing effect of a silyl group is a powerful tool, other factors can also influence the regioselectivity of nucleophilic substitution on difluoropyridines, albeit to a lesser extent.

-

Nucleophile: The nature of the nucleophile can play a role. While most common nucleophiles favor the C4 position on unsubstituted this compound, highly hindered nucleophiles may show a slight increase in C2-substitution, although this is generally not a synthetically useful strategy for achieving C2-selectivity.

-

Solvent: The solvent can influence reaction rates and, in some cases, regioselectivity. Polar aprotic solvents like DMF and DMSO are commonly used for SNAr reactions as they effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

-

Temperature: Reaction temperature can affect the ratio of kinetic to thermodynamic products. In most cases of nucleophilic substitution on this compound, the C4-substituted product is the thermodynamically and kinetically favored product.

Experimental Workflow Visualization

Caption: A comparative workflow for achieving C4- and C2-selective nucleophilic substitution on this compound.

Conclusion

The regioselectivity of nucleophilic substitution on this compound is a well-defined process that can be reliably controlled. The inherent electronic preference for substitution at the C4 position can be exploited for the synthesis of a wide range of 4-substituted-2-fluoropyridines. More significantly, the strategic introduction of a bulky trialkylsilyl group at the C5 position provides a robust and high-yielding method for reversing this selectivity and achieving substitution at the C2 position. This "silyl-directing group" strategy has opened up new avenues for the synthesis of previously less accessible 2,4-disubstituted pyridine derivatives, which are of significant interest in drug discovery and materials science. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.

References

Stability and Decomposition of 2,4-Difluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and decomposition of 2,4-Difluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. The document details the compound's physicochemical properties, known stability characteristics, and potential degradation pathways under various stress conditions. While specific experimental data on the forced degradation of this compound is limited in publicly available literature, this guide outlines detailed, generalized experimental protocols for conducting such studies, in alignment with established pharmaceutical industry practices. These protocols are intended to enable researchers to generate robust stability data. Furthermore, potential decomposition mechanisms, including nucleophilic aromatic substitution, hydrolysis, and photodegradation, are discussed based on the compound's known reactivity and general principles of organic chemistry. This guide is intended to be a valuable resource for professionals working with this compound, aiding in formulation development, stability-indicating method development, and ensuring the quality and safety of resulting products.

Introduction

This compound is a critical heterocyclic intermediate widely utilized in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the pyridine ring significantly alters the molecule's electronic properties, enhancing metabolic stability, bioavailability, and binding affinity of derivative compounds.[1] Its utility as a precursor for complex active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its intrinsic stability and degradation profile.[2]

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, which are regulatory requirements for new drug substances and products.[3][4] This document synthesizes available information on this compound and provides a framework for its systematic stability assessment.

Physicochemical and Safety Data

Proper handling and storage are paramount for maintaining the integrity of this compound. The following tables summarize its key physical, chemical, and safety properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34941-90-7 | [5] |

| Molecular Formula | C₅H₃F₂N | [5] |

| Molecular Weight | 115.08 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 106 °C (lit.) | [6] |

| Density | 1.263 g/cm³ | [6] |

| Flash Point | 27.8 °C | [6] |

| Refractive Index | 1.4370-1.4410 | [6] |

Table 2: Hazard and Safety Information

| Hazard | Description | Precautionary Measures | Reference(s) |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [5] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. | [5] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Store away from incompatible materials. | [6] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Keep container tightly closed. | Follow recommended storage conditions to prevent degradation and ensure safety. | [6] |

Stability and Known Reactivity

This compound is generally stable under recommended storage conditions. However, its chemical structure, featuring an electron-deficient pyridine ring activated by two fluorine atoms, dictates its reactivity and potential degradation pathways.

Nucleophilic Aromatic Substitution (SNAr)

The most well-documented reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4-position is significantly more activated towards displacement by nucleophiles than the fluorine at the 2-position.[7][8] This preferential reactivity is a cornerstone of its synthetic utility but also represents a primary degradation pathway in the presence of nucleophiles.

-

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The high electronegativity of the fluorine atoms and the ring nitrogen stabilize this intermediate, facilitating the substitution.

-

Common Nucleophiles: Amines, alkoxides, thiolates, and other common nucleophiles will readily react, displacing the 4-fluoro substituent.[9]

Incompatibility with Acids and Bases

-

Acids: As a pyridine derivative, the nitrogen atom is basic and will be protonated by strong acids. This protonation further activates the ring towards nucleophilic attack, although it may not cause degradation of the ring itself under moderate conditions.

-

Bases: Strong bases, especially those that are also nucleophilic (e.g., sodium ethoxide), will react via SNAr.[7] Non-nucleophilic strong bases may promote other reactions, although specific data is scarce.

Potential Degradation Pathways

Caption: Hypothesized degradation pathways for this compound.

-

Hydrolytic Degradation: Under acidic or basic conditions, hydrolysis is a probable degradation pathway, leading to the substitution of a fluorine atom with a hydroxyl group. Given the higher reactivity of the 4-position, 2-fluoro-4-hydroxypyridine is the most likely primary hydrolysis product.

-

Oxidative Degradation: While pyridine rings are generally stable to oxidation, forced conditions using strong oxidizing agents (e.g., H₂O₂) could potentially lead to the formation of N-oxides or ring-opened products.

-

Photolytic Degradation: Exposure to UV light can induce photochemical reactions in aromatic systems.[10][11] For fluorinated compounds, this can sometimes lead to C-F bond cleavage, resulting in defluorination or the formation of rearranged isomers.[12]

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to fragmentation of the pyridine ring and elimination of hydrogen fluoride (HF).

Experimental Protocols for Stability and Degradation Studies

The following sections provide generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[3] These studies are crucial for identifying degradation products and establishing the stability-indicating nature of an analytical method.

General Experimental Workflow

A systematic approach is required to evaluate stability under various stress conditions. The workflow involves exposing the compound to stress, followed by analysis to quantify the remaining parent compound and identify any degradants.

Caption: General workflow for a forced degradation study.

Protocol for Hydrolytic Degradation

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubation: Incubate the solutions at a controlled elevated temperature (e.g., 60-80°C). A parallel set can be kept at room temperature.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Quenching: Immediately cool the samples. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analysis: Dilute the samples to a suitable concentration and analyze using a stability-indicating analytical method.

Protocol for Oxidative Degradation

-

Preparation: Prepare a solution of this compound in a suitable solvent.

-

Stress Application: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature or a slightly elevated temperature, protected from light.

-

Sampling and Analysis: Withdraw and analyze samples at various time points.

Protocol for Photolytic Degradation

-

Sample Exposure: Expose both the solid compound and a solution of this compound to a controlled light source as specified in ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).

-

Control: Prepare a control sample by wrapping it in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.

-

Analysis: After the exposure period, analyze the light-exposed and control samples.

Protocol for Thermal Degradation

-

Solid State: Place the solid this compound in a controlled temperature and humidity chamber (e.g., 80°C).

-

Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60-80°C), protected from light.

-

Analysis: Analyze samples at various time points to assess the extent of degradation.

Analytical Methodologies

A validated stability-indicating analytical method is required to separate and quantify the parent compound from any degradation products.

-

High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: A primary technique for quantifying the parent compound and detecting impurities. A gradient reversed-phase method is often suitable.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown degradation products.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile compounds and can be used to identify degradation products, particularly after derivatization if necessary.

Role in Drug Development & Signaling Pathways

This compound itself is not an active pharmaceutical ingredient but a versatile building block. Its derivatives have shown activity against a range of biological targets. The fluorine substituents are known to improve metabolic stability and can modulate the pKa of the pyridine nitrogen, affecting how the molecule interacts with its target.[1]

For example, a hypothetical drug derived from this compound could function as a competitive antagonist in a cellular signaling pathway, blocking the active site of a receptor or enzyme.

Caption: A drug derived from 2,4-DFP acting as a receptor antagonist.

Conclusion

This compound is a foundational intermediate in modern chemistry, valued for its unique electronic properties. While it is stable under standard handling and storage conditions, its structure predisposes it to degradation via nucleophilic aromatic substitution, particularly at the 4-position. A comprehensive understanding of its stability requires rigorous forced degradation studies. This guide provides the necessary framework, outlining potential degradation pathways and detailing the experimental protocols required to investigate them. The information and methodologies presented herein will support researchers and drug development professionals in ensuring the quality, stability, and safety of products derived from this versatile building block.

References

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. ajpaonline.com [ajpaonline.com]

- 4. ijsdr.org [ijsdr.org]

- 5. This compound | C5H3F2N | CID 2762838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalyst-free photochemical reactions of alkyl dihydropyridines via modulation of chromophores and light wavelength - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Solubility Profile of 2,4-Difluoropyridine in Organic Solvents: A Technical Guide for Drug Development Professionals

An in-depth guide for researchers, scientists, and professionals in drug development on the solubility characteristics of 2,4-Difluoropyridine, a key building block in modern medicinal chemistry.

Introduction

This compound is a critical intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique electronic properties, stemming from the presence of two highly electronegative fluorine atoms on the pyridine ring, make it a valuable synthon for modulating the physicochemical and biological properties of target molecules. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthetic chemistry, enabling researchers to optimize reaction conditions, improve yields, and streamline purification processes.

While specific quantitative solubility data for this compound is not extensively available in public literature, this technical guide provides a comprehensive overview based on the general principles of solubility for fluorinated compounds, established experimental methodologies for solubility determination, and the logical workflow for its application in drug discovery and development.

Predicted Solubility of this compound

The solubility of a compound is influenced by a combination of factors including its polarity, molecular weight, and the nature of the solvent. Based on the structure of this compound and the known behavior of similar fluorinated heterocyclic compounds, a qualitative prediction of its solubility in common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of the C-F bonds and the nitrogen atom in the pyridine ring will lead to favorable dipole-dipole interactions with polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The pyridine nitrogen can act as a hydrogen bond acceptor, leading to good solubility in alcohols. However, the overall non-polar character of the rest of the molecule might limit very high solubility. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic pyridine ring can engage in π-π stacking interactions with aromatic solvents, leading to moderate solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate this compound. |

| Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the highly polar this compound and non-polar aliphatic solvents will result in poor solubility. |

Experimental Protocol for Solubility Determination

For precise and quantitative solubility data, experimental determination is essential. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid in the chosen organic solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in a known amount of the saturated solution is then determined by carefully evaporating the solvent and weighing the remaining solid.

Materials and Apparatus

-

This compound (solid)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with agitation capabilities

-

Vials or flasks with tight-fitting caps

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the evaporating dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has been removed, place the dish in a desiccator to cool to room temperature and to ensure complete dryness.

-

Weigh the evaporating dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of filtered solution (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Role of this compound in Drug Development: A Logical Workflow

The use of this compound as a building block in drug discovery follows a logical progression from initial synthesis to the development of a final drug candidate. The following diagram outlines this typical workflow.

Caption: Logical workflow for the use of this compound in drug development.

Conclusion

While specific, publicly available quantitative solubility data for this compound remains limited, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the predicted solubility behavior, employing standardized experimental protocols for accurate measurement, and recognizing the logical workflow of its application, the scientific community can more effectively utilize this important fluorinated building block in the pursuit of novel therapeutics. The strategic incorporation of fluorine via intermediates like this compound continues to be a powerful strategy in modern medicinal chemistry.[1][2][3][4]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

Data Presentation: Acidity of 2,4-Difluoropyridine

An In-Depth Technical Guide to the Acidity and pKa of 2,4-Difluoropyridine

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of heterocyclic compounds is paramount. This guide provides a detailed examination of the acidity and pKa of this compound, a key building block in medicinal chemistry. The presence of two highly electronegative fluorine atoms significantly influences the electron density of the pyridine ring, drastically altering its basicity compared to the parent molecule.

The acidity of a substituted pyridine is best understood by examining the pKa of its conjugate acid, the pyridinium ion. A lower pKa value indicates a stronger acid, which corresponds to a weaker base. The introduction of electron-withdrawing fluorine atoms is known to decrease the pKa of the pyridinium ion, thereby reducing the basicity of the parent pyridine.

| Compound | pKa of Conjugate Acid | Data Type |

| Pyridine | 5.2 | Experimental |

| This compound | -1.55 ± 0.10 | Predicted[1][2][3] |

The Chemical Principles of Acidity in this compound

The significantly lower pKa of 2,4-difluoropyridinium ion compared to the pyridinium ion is a direct consequence of the electronic effects of the fluorine substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing influence on the pyridine ring through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The strong electronegativity of the fluorine atoms leads to a significant withdrawal of electron density from the sigma (σ) bonds of the pyridine ring.[4][5] This effect is most pronounced at the carbon atoms directly bonded to the fluorine atoms (C2 and C4) and propagates through the ring, reducing the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thus weakening the basicity of the molecule.

-

Resonance Effect (-M): While less intuitive for a halogen, the fluorine atom at the 4-position can participate in resonance, further withdrawing electron density from the ring. The lone pairs on the fluorine can be delocalized into the ring, but due to the high electronegativity of fluorine, the electron-withdrawing resonance structures have a significant contribution. This delocalization further reduces the electron density on the nitrogen atom.

The combined influence of these electron-withdrawing effects drastically reduces the basicity of this compound, resulting in a highly acidic pyridinium ion.

Logical flow of electronic effects on the pKa of this compound.

Experimental Protocol: pKa Determination by NMR Spectroscopy

While a specific experimental protocol for this compound is not available, the following is a representative method for determining the pKa of a substituted pyridine using Nuclear Magnetic Resonance (NMR) spectroscopy, adapted from established procedures.[6][7][8][9][10] This technique relies on the change in the chemical shift of protons on the pyridine ring as the nitrogen atom becomes protonated.

1. Materials and Instrumentation:

-

Substituted Pyridine (e.g., this compound)

-

Deuterium Oxide (D₂O)

-

Deuterated Hydrochloric Acid (DCl) solution (e.g., 1 M in D₂O)

-

Deuterated Sodium Hydroxide (NaOD) solution (e.g., 1 M in D₂O)

-

NMR Spectrometer (e.g., 400 MHz)

-

pH meter calibrated for D₂O (pD = pH reading + 0.4)

-

5 mm NMR tubes

2. Sample Preparation:

-

Prepare a solution of the substituted pyridine in D₂O at a concentration of approximately 10-20 mM.

-

Transfer a known volume of this solution (e.g., 0.6 mL) to an NMR tube.

3. Titration and NMR Data Acquisition:

-

Adjust the initial pD of the sample solution to a low value (e.g., pD ~ 1) by adding a small aliquot of the DCl solution.

-

Acquire a ¹H NMR spectrum of the sample.

-

Incrementally add small volumes of the NaOD solution to the NMR tube to increase the pD.

-

After each addition, mix the solution thoroughly and measure the pD using the calibrated pH meter.

-

Acquire a ¹H NMR spectrum at each pD value.

-

Continue this process until a high pD is reached (e.g., pD ~ 12), ensuring sufficient data points are collected around the expected pKa.

4. Data Analysis:

-

For each spectrum, determine the chemical shift (δ) of one or more protons on the pyridine ring that show a significant change upon protonation.

-

Plot the chemical shift (δ) of a chosen proton as a function of the pD. The resulting plot should be a sigmoidal curve.

-

The pKa is the pD at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and unprotonated forms are equal.

-

The pKa can be determined graphically from the midpoint of the curve or by fitting the data to the Henderson-Hasselbalch equation adapted for chemical shifts:

pKa = pD + log[(δ - δB) / (δBH+ - δ)]

where:

-

δ is the observed chemical shift at a given pD.

-

δB is the chemical shift of the unprotonated base (at high pD).

-

δBH+ is the chemical shift of the protonated acid (at low pD).

-

Experimental workflow for pKa determination by NMR spectroscopy.

References

- 1. Cas 34941-90-7,2,4-DIFLUORO-PYRIDINE | lookchem [lookchem.com]

- 2. 2,4-DIFLUORO-PYRIDINE CAS#: 34941-90-7 [amp.chemicalbook.com]

- 3. 2,4-DIFLUORO-PYRIDINE | 34941-90-7 [amp.chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 7. 43. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - Magritek [magritek.com]

- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Pyridine Chemistry for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the myriad of fluorinated heterocyles, fluorinated pyridines stand out due to the prevalence of the pyridine motif in a vast array of pharmaceuticals. This technical guide provides an in-depth exploration of the core principles of fluorinated pyridine chemistry, including their synthesis, reactivity, and the profound impact of fluorination on their properties, with a focus on applications in drug development.

The Fluorine Effect on Pyridine's Physicochemical Properties

The introduction of one or more fluorine atoms onto the pyridine ring dramatically alters its electronic landscape, leading to predictable yet powerful changes in its fundamental properties. These modifications are critical for optimizing drug-receptor interactions, improving metabolic stability, and enhancing bioavailability.[1][2]

Modulation of Basicity (pKa)

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity of the pyridine nitrogen. This modulation of pKa is a key strategy in drug design to fine-tune the ionization state of a molecule at physiological pH, thereby influencing its solubility, membrane permeability, and binding to target proteins.[3] The effect is most pronounced when fluorine is at the 2- or 6-position, ortho to the nitrogen.

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97[4] |

| 4-Fluoropyridine | 1.89 |

| 2,6-Difluoropyridine | -2.96 |

| Pentafluoropyridine | < -2 |

Table 1: Comparative pKa values of selected fluorinated pyridines.

Impact on Bond Lengths and Spectroscopic Properties

The strong carbon-fluorine bond, the most polarized single bond in organic chemistry, is also exceptionally stable.[5] Its length can vary depending on its position on the pyridine ring and the hybridization of the carbon atom. These structural changes are reflected in the spectroscopic data, particularly in 13C and 19F NMR, which are invaluable tools for the characterization of these compounds.

| Property | Pyridine | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |

| C-F Bond Length (Å) | N/A | ~1.35 | ~1.36 | ~1.34 |

| 19F NMR Chemical Shift (ppm, relative to CFCl3) | N/A | -68.9[6] | -127.1[7] | -93.8 |

| 13C NMR Chemical Shift of C-F Carbon (ppm) | N/A | 163.2 (d, 1JCF = 237 Hz) | 158.1 (d, 1JCF = 240 Hz) | 165.9 (d, 1JCF = 241 Hz) |

Table 2: Selected physicochemical and spectroscopic data for monofluorinated pyridines.

Synthesis of Fluorinated Pyridines

The regioselective synthesis of fluorinated pyridines is a critical aspect of their application in drug discovery. Several reliable methods have been developed, each with its own advantages and substrate scope.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine onto a pyridine ring, typically by displacing a suitable leaving group like a nitro or chloro group with a fluoride source. The electron-deficient nature of the pyridine ring, especially when activated by electron-withdrawing groups, facilitates this reaction.

This protocol describes the synthesis of a 3-fluoropyridine derivative via SNAr of a nitro group.[8][9]

-

Materials: Methyl 3-nitropyridine-4-carboxylate, Cesium Fluoride (CsF), anhydrous Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 eq) in anhydrous DMSO, add CsF (5.0 eq).[8][9]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield methyl 3-fluoropyridine-4-carboxylate.[8][9]

-

Electrophilic Fluorination

Direct C-H fluorination using electrophilic fluorinating agents like Selectfluor® offers a complementary approach, particularly for late-stage functionalization.

This method provides access to fluorinated 3,6-dihydropyridines, which can be subsequently aromatized.[10]

-

Materials: 1,2-Dihydropyridine derivative, Selectfluor®, Acetonitrile.

-

Procedure:

-

Dissolve the 1,2-dihydropyridine (1.0 eq) in acetonitrile.

-

Add Selectfluor® (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for the appropriate time, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting 3-fluoro-3,6-dihydropyridine can be isolated or treated with a mild base to eliminate HF and afford the corresponding fluorinated pyridine.[10]

-

Balz-Schiemann Reaction

The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine, is a classical method for introducing fluorine.

This protocol details the synthesis of 4-fluoropyridine from 4-aminopyridine.[11][12]

-

Materials: 4-Aminopyridine, 42% aqueous Tetrafluoroboric acid (HBF4), Sodium nitrite (NaNO2), Sodium bicarbonate (NaHCO3), Dichloromethane.

-

Procedure:

-

Dissolve 4-aminopyridine (1.0 eq) in 42% aqueous HBF4 with gentle heating.

-

Cool the solution to 5-7 °C to precipitate 4-pyridylammonium tetrafluoroborate.[11]

-

Slowly add a solution of NaNO2 (1.1 eq) while maintaining the temperature between 5-9 °C.[11]

-

After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow to warm to room temperature.[11]

-

Slowly add the reaction mixture to a solution of NaHCO3.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain 4-fluoropyridine.[11]

-

Reactivity of Fluorinated Pyridines

The presence of fluorine not only modifies the physicochemical properties but also influences the reactivity of the pyridine ring, opening up avenues for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Fluoropyridines, particularly 2- and 4-fluoropyridines, are excellent substrates for SNAr reactions. The fluoride ion is a good leaving group in this context, and the strong electron-withdrawing nature of fluorine activates the ring towards nucleophilic attack.[13] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[4][14]

This protocol illustrates a typical SNAr reaction on 2-fluoropyridine with an amine nucleophile.[13]

-

Materials: 2-Fluoropyridine, Morpholine, Potassium phosphate tribasic (K3PO4), tert-Amyl alcohol.

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add K3PO4 (1.5 eq).[13]

-

Add 2-fluoropyridine (1.0 eq) and morpholine (1.2 eq).[13]

-

Add anhydrous tert-amyl alcohol to achieve a suitable concentration.

-

Heat the reaction mixture to 110 °C and stir until the reaction is complete (monitor by TLC).[13]

-

Cool the reaction to room temperature, dilute with ethyl acetate and water.

-

Separate the organic layer, extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography.[13]

-

Late-Stage Functionalization

The combination of C-H fluorination followed by SNAr provides a powerful strategy for the late-stage functionalization of complex pyridine-containing molecules, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[4][14]

Application in Drug Discovery: The Case of Vorapaxar

Vorapaxar (Zontivity®) is a first-in-class antiplatelet agent that contains a fluorinated pyridine moiety. It acts as a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[15]

Signaling Pathway and Mechanism of Action

Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminus of the PAR-1 receptor.[16] This exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating a G-protein-coupled signaling cascade that leads to platelet aggregation.[16] Vorapaxar competitively binds to PAR-1, preventing its activation by thrombin and thereby inhibiting platelet aggregation. The fluorinated pyridine in Vorapaxar is crucial for its optimal binding affinity and pharmacokinetic profile.

Conclusion

Fluorinated pyridines represent a privileged class of heterocycles in drug discovery. The strategic incorporation of fluorine provides a powerful lever to fine-tune key molecular properties, leading to improved potency, selectivity, and pharmacokinetic profiles. A thorough understanding of their synthesis, reactivity, and the underlying principles of the "fluorine effect" is essential for medicinal chemists aiming to leverage these versatile building blocks in the design of next-generation therapeutics. The continued development of novel fluorination methodologies will undoubtedly expand the chemical space accessible to drug discovery programs, further solidifying the importance of fluorinated pyridine chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 7. ossila.com [ossila.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Difluoropyridine from 2,4-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-difluoropyridine from 2,4-dichloropyridine via a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as a halogen exchange (Halex) reaction. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.

Introduction

This compound is a valuable building block in medicinal and materials chemistry. Its synthesis from the readily available 2,4-dichloropyridine is an important industrial process. The most common and cost-effective method for this conversion is the halogen exchange reaction using an alkali metal fluoride in a polar aprotic solvent at elevated temperatures. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the 2- and 4-positions, making this reaction feasible.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluoride ion (F⁻), typically from potassium fluoride (KF), acts as the nucleophile, attacking the electron-deficient carbon atoms bearing the chlorine atoms on the pyridine ring. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the fluorinated product. The reaction generally proceeds in a stepwise manner, with the 4-position often being more reactive than the 2-position.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of difluoropyridines from their corresponding dichloropyridines. While specific data for this compound is compiled from analogous reactions, these values provide a representative benchmark for process development and optimization.

| Parameter | Value/Range | Notes |

| Starting Material | 2,4-Dichloropyridine | Purity >98% recommended |

| Fluorinating Agent | Potassium Fluoride (KF) | Spray-dried or anhydrous grade is crucial to minimize side reactions. |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | Other suitable solvents include DMSO and Sulfolane. |

| Catalyst (Optional) | Tetrabutylammonium chloride (TBAC) | Phase-transfer catalyst to enhance KF solubility and reactivity. |

| Reaction Temperature | 180 - 220 °C | Higher temperatures can increase reaction rate but may also lead to decomposition. |

| Reaction Time | 8 - 24 hours | Monitored by GC-MS or HPLC for completion. |

| Molar Ratio (KF:Dichloropyridine) | 2.5 : 1 to 4 : 1 | An excess of KF is used to drive the reaction to completion. |

| Typical Yield | 60 - 85% | Yields can vary based on reaction conditions and scale. |

| Product Purity (after purification) | >99% | Achieved through distillation or chromatography. |

Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment:

-

2,4-Dichloropyridine

-

Anhydrous Potassium Fluoride (spray-dried)

-

N-Methyl-2-pyrrolidone (NMP, anhydrous)

-

Tetrabutylammonium chloride (TBAC, optional)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple

-

Heating mantle

-

Distillation apparatus

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

-

Preparation: In a clean and dry three-neck round-bottom flask, add anhydrous potassium fluoride (2.5 to 4 molar equivalents relative to 2,4-dichloropyridine) and tetrabutylammonium chloride (0.1 molar equivalents, if used).

-

Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

-

Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon, to minimize moisture and oxidative side reactions.

-

Heating and Starting Material Addition: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 200 °C). Once the temperature has stabilized, slowly add the 2,4-dichloropyridine (1 molar equivalent) to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction mixture at the set temperature and monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or HPLC. The disappearance of the starting material and the formation of the monofluorinated intermediate and the difluorinated product should be tracked.

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (KCl and excess KF). Wash the salts with a small amount of fresh solvent.

-

Purification: The crude product in the filtrate can be purified by fractional distillation under reduced pressure. The fractions containing the pure this compound are collected. Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel can be employed.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.

Visualizations

Reaction Pathway

The following diagram illustrates the overall transformation from 2,4-dichloropyridine to this compound.

Caption: Halogen exchange reaction pathway.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Laboratory synthesis workflow.

Logical Relationship: SNAr Mechanism

The following diagram illustrates the mechanistic steps of the nucleophilic aromatic substitution for one of the chlorine atoms.

Caption: SNAr addition-elimination mechanism.